molecular formula C9H14ClNO B1595461 3-Methoxyphenethylamine HCl CAS No. 2039-54-5

3-Methoxyphenethylamine HCl

Cat. No. B1595461
CAS RN: 2039-54-5
M. Wt: 187.66 g/mol
InChI Key: KDRBQDYHPKRFGX-UHFFFAOYSA-N
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Description

3-Methoxyphenethylamine, also known as 2-(3-Methoxyphenyl)ethylamine, is an organic compound with the linear formula CH3OC6H4CH2CH2NH2 . It has a molecular weight of 151.21 .


Synthesis Analysis

The synthesis of 3-Methoxyphenethylamine involves various methods, including the reaction of 3-chloro-4-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by the reaction of the resulting product with hydrochloric acid . Other methods of synthesis involve the reduction of 3-chloro-4-methoxycinnamic acid, followed by the reaction with cyclohexylamine .


Molecular Structure Analysis

The molecular structure of 3-Methoxyphenethylamine includes a phenethylamine backbone and a methoxy group attached to the third carbon of the phenyl ring . The InChI key for this compound is WJBMRZAHTUFBGE-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Methoxyphenethylamine has been used in various chemical reactions, including the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction . It was also used in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .


Physical And Chemical Properties Analysis

3-Methoxyphenethylamine is a liquid at room temperature with a density of 1.038 g/mL at 25 °C . It has a refractive index of 1.538 and boils at 118-119 °C/6 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : 4-Hydroxy-3-methoxyphenethylamine hydrochloride, a derivative of 3-Methoxyphenethylamine HCl, can be synthesized using vanillin and nitromethane. The synthesis process involves condensation, reduction, and hydrochlorination, with a yield of 66.8% (Chen Wen-hua, 2006).

Biochemical Interactions

  • Oxidation by Cytochrome P450 2D6 : Methoxyphenethylamines, including 3-Methoxyphenethylamine, undergo oxidation by Cytochrome P450 2D6. This process involves O-demethylation followed by ring hydroxylation to dopamine (F. Guengerich et al., 2002); (G. Miller et al., 2001).

Neurochemistry

  • Role in Dopamine Metabolism : 4-Hydroxy-3-methoxyphenylethylamine (3-MT), a metabolite of dopamine, is formed from 3,4 dihydroxyphenylethylamine (dopamine) through the action of catechol-O-methyl transferase. This process is significant in understanding dopamine metabolism and neurotransmitter functions (C. Kilts et al., 1977); (D. Heal et al., 1990).

Analytical Chemistry

  • Quantitative Analysis Methods : Techniques like mass fragmentography and HPLC with electrochemical detection have been developed to quantify methoxyphenethylamine derivatives, including 3-Methoxyphenethylamine, in biological samples. These methods are crucial for understanding the biochemical pathways and concentrations of these compounds in tissues (H. C. GULDBERG et al., 1971).

Environmental and Biological Applications

  • Reproductive Toxicity Studies : Similar phenolic compounds like Hydroxy-4-methoxybenzophenone have been investigated for reproductive toxicity in humans and animals. Such studies highlight the potential endocrine-disrupting effects of these compounds (M. Ghazipura et al., 2017).
  • Synthesis of Anti-inflammatory Compounds : Arylalkylamines, which include derivatives of methoxyphenethylamine, have been synthesized biologically for their anti-inflammatory activities. Such compounds have applications in pharmacology and therapeutics (M. Song et al., 2017).

Industrial Applications

  • Corrosion Control in Steel : Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to methoxyphenethylamines, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments, suggesting potential applications in material science and engineering (F. Bentiss et al., 2009).

Safety And Hazards

3-Methoxyphenethylamine is classified as a skin corrosive substance . It causes severe skin burns and eye damage. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

2-(3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO.ClH/c1-11-9-4-2-3-8(7-9)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRBQDYHPKRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2039-67-0 (Parent)
Record name 3-Methoxyphenylethylamine hydrochloride
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DSSTOX Substance ID

DTXSID90174325
Record name Phenethylamine, m-methoxy-, hydrochloride
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Molecular Weight

187.66 g/mol
Source PubChem
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Product Name

3-Methoxyphenethylamine HCl

CAS RN

2039-54-5
Record name Benzeneethanamine, 3-methoxy-, hydrochloride (1:1)
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Record name 3-Methoxyphenylethylamine hydrochloride
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Record name 3-Methoxyphenethylamine HCl
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Record name Phenethylamine, m-methoxy-, hydrochloride
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Record name m-methoxyphenethylamine hydrochloride
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Record name 3-METHOXYPHENYLETHYLAMINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Borane dimethyl sulphide (45 ml) was added dropwise to a stirred solution of 3-methoxyphenylacetonitrile (32.4 g) in dry tetrahydrofuran (150 ml) under nitrogen. The solution was heated under reflux for 2 hours and was then cooled to 0° C. The solution was stirred under nitrogen at 0° C. as water (74 ml) was added, followed by concentrated hydrochloric acid (149 ml) dropwise over 1 hour. The cloudy solution was heated on a steam bath for 4 hours and then allowed to cool to room temperature. The suspension was diluted with 5N hydrochloric acid (30 ml) and the acidic mixture was washed with ether then basified with 5N sodium hydroxide and extracted with ether. The extracts were washed with water, dried and evaporated to yield a residue which was dissolved in dry ether (50 ml). A saturated solution of hydrogen chloride in ethanol (30 ml) was added followed by more dry ether (150 ml) and the mixture was cooled to 0° C. to yield 2-(3-methoxyphenyl)ethylamine hydrochloride (m.p. 121°-123° C.). The hydrochloride (27.3 g) was dissolved in 5N sodium hydroxide (100 ml) and extracted with ether. The extracts were washed with water (50 ml) and dried. The solvent was removed by evaporation to give the free base.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
74 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
149 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Colombini, A Burger - Journal of Medicinal Chemistry, 1972 - ACS Publications
… 4-Hydroxy-3-methoxyphenethylamine-HCl (1). Modifying the procedure of Ramirez and Burger,1 a mixt of 27.5 g (0.14 mole) of l-(4-hydroxy-3-methoxyphenyl)-2-nitroethene and 400 ml …
Number of citations: 2 pubs.acs.org
WJ Irwin, DL Wheeler, NJ Harper - Journal of Medicinal Chemistry, 1972 - ACS Publications
… 4-Hydroxy-3-methoxyphenethylamine-HCl (1). Modifying the procedure of Ramirez and Burger,1 a mixt of 27.5 g (0.14 mole) of l-(4-hydroxy-3-methoxyphenyl)-2-nitroethene and 400 ml …
Number of citations: 1 pubs.acs.org
FP Guengerich, IH Hanna, MV Martin, EMJ Gillam - Biochemistry, 2003 - ACS Publications
Human cytochrome P450 (P450) 2D6 is an important enzyme involved in the metabolism of drugs, many of which are amines or contain other basic nitrogen atoms. Asp301 has …
Number of citations: 73 pubs.acs.org

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